

Application Notes and Protocols for the Synthesis of HeE1-2Tyr

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Compound of Interest

Compound Name: HeE1-2Tyr

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Introduction

HeE1-2Tyr is a non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Originally identified as an inhibitor of flavivirus RdRp, **HeE1-2Tyr** has demonstrated efficacy against SARS-CoV-2 in in-vitro and cell-based assays, making it a molecule of significant interest for antiviral drug development.[1][3] Its mechanism of action involves binding to the RNA binding site of the RdRp, effectively competing with the RNA template and halting viral replication.[4][5] This document provides detailed methodologies for the chemical synthesis of **HeE1-2Tyr** for research purposes, including the preparation of its core pyridobenzothiazole scaffold and subsequent functionalization.

Data Presentation: Synthesis Overview and Key Intermediates

The synthesis of **HeE1-2Tyr** can be accomplished through a multi-step process involving the construction of a key pyridobenzothiazole intermediate followed by amide coupling with L-tyrosine methyl ester. The following table summarizes the key reaction steps and typical yields for the synthesis of a closely related analogue, providing a reference for the expected outcomes for **HeE1-2Tyr** synthesis.

Step	Reaction	Key Reagents	Solvent(s)	Typical Yield (%)
1	Formation of 2-azido-5-(benzyloxy)aniline	4-(Benzyloxy)aniline hydrochloride, TMSN ₃ , TfOH	DCM	Not Reported
2	Synthesis of 1-azido-4-(benzyloxy)-2-iodobenzene	Intermediate from Step 1, NaNO ₂ , KI, H ₂ SO ₄	Acetonitrile, H ₂ O	68%
3	Formation of 2-(4-(benzyloxy)phenyl)-6-(benzyloxy)-benzothiazole	Intermediate from Step 2, 4-(benzyloxy)thio benzamide, CuI, K ₂ CO ₃	Toluene	65%
4	Deprotection to form 2-(4-hydroxyphenyl)-benzothiazol-6-ol	Intermediate from Step 3, BBr ₃	DCM	85%
5	Synthesis of the Pyridobenzothiazole Core	Intermediate from Step 4, Diethyl malonate, NaH	DMF	55%
6	Amide Coupling	Pyridobenzothiazole Core, L-Tyrosine methyl ester, EDCI, HOBt, TEA	DCM, DMF	50% [6]
7	Final Hydrolysis	Coupled Product, LiOH·H ₂ O	1,4-Dioxane, H ₂ O	Quantitative

Experimental Protocols

The following protocols are adapted from established synthetic routes for **HeE1-2Tyr** analogues and the pyridobenzothiazole scaffold.^[7] Researchers should exercise standard laboratory safety precautions.

Part 1: Synthesis of the Pyridobenzothiazole Carboxylic Acid Core

Step 1: Synthesis of Ethyl 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate

- To a solution of 2-cyano-6-(benzyloxy)benzothiazole (1.0 eq) in anhydrous DMF, add diethyl malonate (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water and acidify with 1M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Hydrolysis to 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylic acid

- Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).
- Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture with 1M HCl to pH 2-3.

- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.

Part 2: Amide Coupling and Final Deprotection

Step 3: Synthesis of Methyl (S)-2-(8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxamido)-3-(4-hydroxyphenyl)propanoate

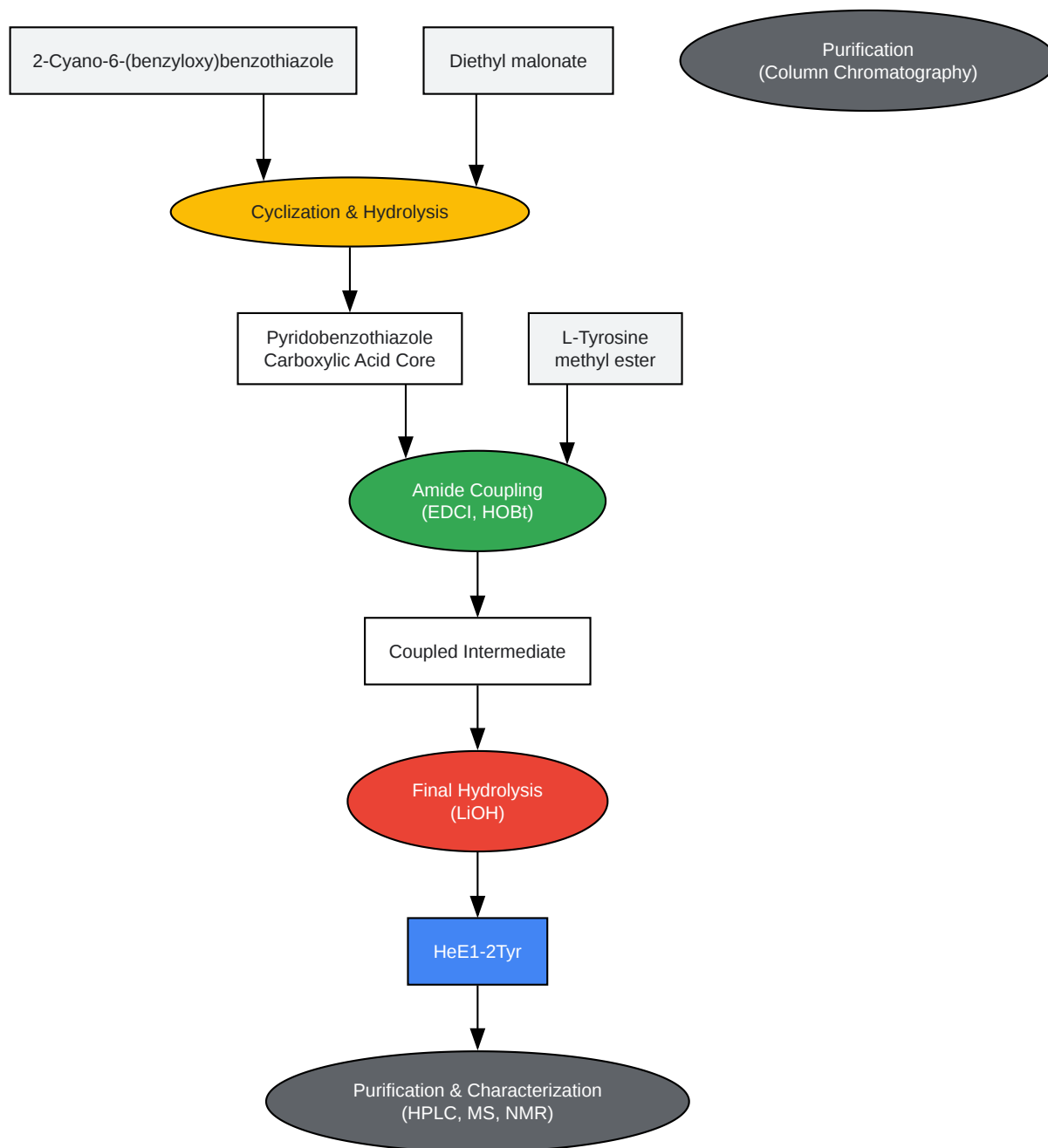
- To a solution of the carboxylic acid intermediate from Part 1 (1.0 eq) in a mixture of DCM and DMF, add L-tyrosine methyl ester hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq).
- Cool the mixture to 0 °C and add triethylamine (TEA) (2.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the coupled product.

Step 4: Synthesis of **HeE1-2Tyr**

- Dissolve the product from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).
- Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 45 minutes.^[7]
- Acidify the reaction mixture with 1M HCl to precipitate the final product.
- Collect the solid by filtration, wash with water, and dry under vacuum to yield **HeE1-2Tyr**.

Mandatory Visualizations

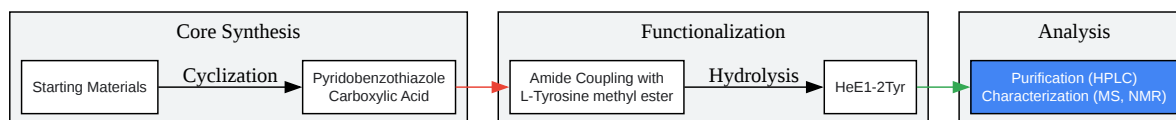
Synthetic Workflow for HeE1-2Tyr



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Caption: Synthetic workflow for **HeE1-2Tyr**.

Logical Relationship of Synthesis Stages



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